N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 392244-63-2
VCID: VC5569934
InChI: InChI=1S/C17H12F3N3OS/c1-10-5-7-11(8-6-10)15-22-23-16(25-15)21-14(24)12-3-2-4-13(9-12)17(18,19)20/h2-9H,1H3,(H,21,23,24)
SMILES: CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Molecular Formula: C17H12F3N3OS
Molecular Weight: 363.36

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide

CAS No.: 392244-63-2

VCID: VC5569934

Molecular Formula: C17H12F3N3OS

Molecular Weight: 363.36

* For research use only. Not for human or veterinary use.

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide - 392244-63-2

Description

Molecular Formula and Weight

  • Molecular Formula: C16H14F3N3S

  • Molecular Weight: 349.36 g/mol

Structural Characteristics

The compound features a thiadiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. The presence of a trifluoromethyl group (-CF3) on the benzamide moiety enhances the compound's lipophilicity and may influence its biological activity.

IUPAC Name

The IUPAC name of the compound is N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide, reflecting its complex structure that includes both thiadiazole and benzamide functionalities.

Synthetic Routes

The synthesis of N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions:

  • Formation of Thiadiazole Ring: The initial step often includes the reaction of hydrazine with carbon disulfide to form the thiadiazole core.

  • Substitution Reactions: The introduction of the 4-methylphenyl group is achieved through electrophilic aromatic substitution.

  • Formation of Benzamide: The final step involves coupling the thiadiazole derivative with a trifluoromethylbenzoyl chloride to yield the desired benzamide.

Reaction Conditions

  • Reagents: Hydrazine, carbon disulfide, various aromatic halides.

  • Catalysts: Often requires bases like sodium hydroxide or potassium carbonate.

  • Solvents: Commonly used solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Anticancer Potential

Recent studies have indicated that thiadiazole derivatives exhibit significant anticancer properties. Research has demonstrated that compounds similar to N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide can induce apoptosis in cancer cells and inhibit tumor growth.

Mechanism of Action

The mechanism through which these compounds exert their effects often involves:

  • Inhibition of Key Enzymes: Targeting specific enzymes involved in cancer cell proliferation.

  • Induction of Reactive Oxygen Species (ROS): Leading to oxidative stress in cancer cells.

Pharmacological Studies

A variety of pharmacological studies have been conducted to evaluate the efficacy and safety profile of this compound:

Study TypeFindings
In vitro assaysInduced apoptosis in multiple cancer cell lines
In vivo studiesShowed reduced tumor size in animal models
Toxicity assessmentsDisplayed acceptable safety margins in preliminary tests

Comparative Analysis

Comparative studies with other benzamide derivatives highlight that N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide exhibits superior efficacy against certain cancer types while maintaining lower toxicity levels.

CAS No. 392244-63-2
Product Name N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
Molecular Formula C17H12F3N3OS
Molecular Weight 363.36
IUPAC Name N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
Standard InChI InChI=1S/C17H12F3N3OS/c1-10-5-7-11(8-6-10)15-22-23-16(25-15)21-14(24)12-3-2-4-13(9-12)17(18,19)20/h2-9H,1H3,(H,21,23,24)
Standard InChIKey MLDKPGXIKGXIBY-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Solubility not available
PubChem Compound 7090943
Last Modified Aug 17 2023

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